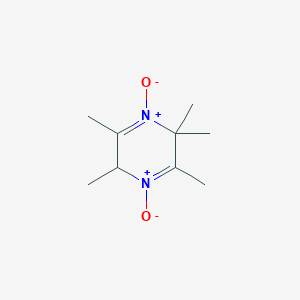
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of pyrazine derivatives and is characterized by the presence of five methyl groups and two oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide typically involves the condensation of 2-hydroxyamino-2-methylpropanal oxime with glyoxal, diacetyl, or 1,2-cyclohexanedione in water . Another method involves heating 2-hydroxyamino-2-methylpropanal oxime in a solution of acetone and dilute hydrochloric acid . The reduction of 3-hydroxy- and 3-methoxy-2,3-dihydropyrazine 1,4-dioxides also leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form 1,4-dihydroxy-2,5-piperazinedione.
Reduction: Reduction of the compound leads to the formation of 1,4-dihydroxypiperazines.
Substitution: Bromination of the compound results in the formation of 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide.
Major Products
The major products formed from these reactions include 1,4-dihydroxy-2,5-piperazinedione, 1,4-dihydroxypiperazines, and 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide .
Scientific Research Applications
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-5,6-dimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
- 3-Methoxy-2,3-dihydropyrazine 1,4-dioxide
Uniqueness
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is unique due to its specific substitution pattern and the presence of two oxygen atoms in its structure. This gives it distinct chemical properties and reactivity compared to other pyrazine derivatives .
Properties
CAS No. |
118176-38-8 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3 |
InChI Key |
ZPYYBVBZMIPJLT-UHFFFAOYSA-N |
SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Canonical SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


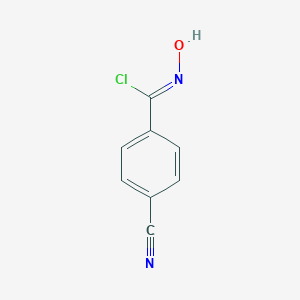
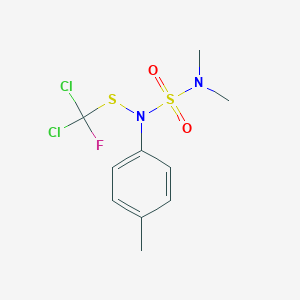
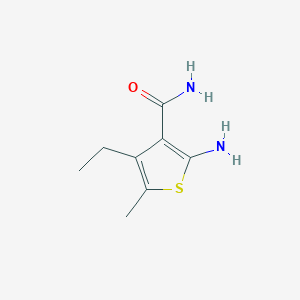
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)
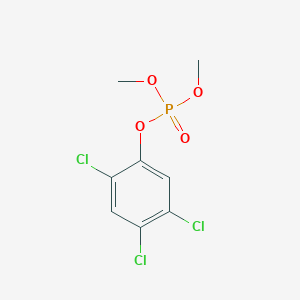

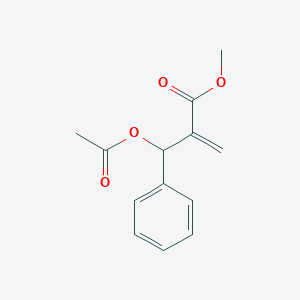
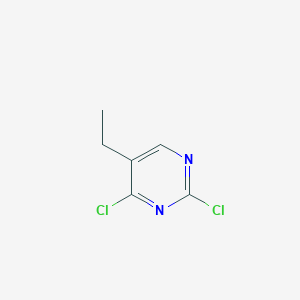
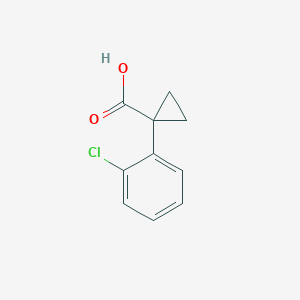
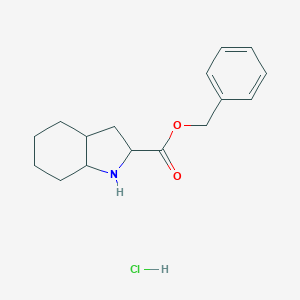
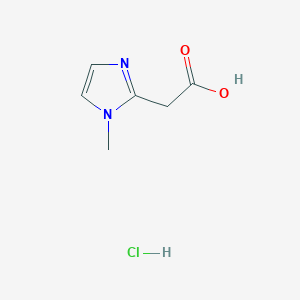
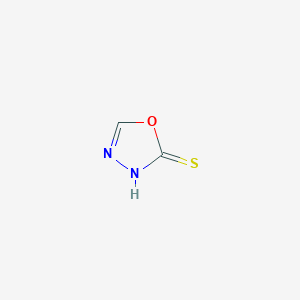

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)
